molecular formula C17H22N2OS B14387839 Piperidine, 1-ethyl-4-[4-(4-methoxyphenyl)-2-thiazolyl]- CAS No. 88654-30-2

Piperidine, 1-ethyl-4-[4-(4-methoxyphenyl)-2-thiazolyl]-

Cat. No.: B14387839
CAS No.: 88654-30-2
M. Wt: 302.4 g/mol
InChI Key: MLXLLWWRRCMNEP-UHFFFAOYSA-N
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Description

Piperidine, 1-ethyl-4-[4-(4-methoxyphenyl)-2-thiazolyl]- is a heterocyclic organic compound that features a piperidine ring substituted with an ethyl group and a thiazolyl group bearing a methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 1-ethyl-4-[4-(4-methoxyphenyl)-2-thiazolyl]- can be achieved through multi-step organic reactions. One common method involves the reaction of substituted aniline, 1,3-dicarbonyl compound, and aromatic aldehyde in the presence of a catalyst such as phenylboronic acid . This one-pot multi-component reaction is efficient and yields highly functionalized piperidine derivatives.

Industrial Production Methods

Industrially, piperidine derivatives are often produced by the hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is scalable and provides a high yield of the desired product. Another approach involves the reduction of pyridine via a modified Birch reduction using sodium in ethanol .

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-ethyl-4-[4-(4-methoxyphenyl)-2-thiazolyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the thiazolyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

Piperidine, 1-ethyl-4-[4-(4-methoxyphenyl)-2-thiazolyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Piperidine, 1-ethyl-4-[4-(4-methoxyphenyl)-2-thiazolyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, piperidine derivatives are known to interact with neurotransmitter receptors, influencing neurological processes .

Comparison with Similar Compounds

Properties

CAS No.

88654-30-2

Molecular Formula

C17H22N2OS

Molecular Weight

302.4 g/mol

IUPAC Name

2-(1-ethylpiperidin-4-yl)-4-(4-methoxyphenyl)-1,3-thiazole

InChI

InChI=1S/C17H22N2OS/c1-3-19-10-8-14(9-11-19)17-18-16(12-21-17)13-4-6-15(20-2)7-5-13/h4-7,12,14H,3,8-11H2,1-2H3

InChI Key

MLXLLWWRRCMNEP-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(CC1)C2=NC(=CS2)C3=CC=C(C=C3)OC

Origin of Product

United States

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